Cas no 1289062-73-2 (5-chloro-2,3-dihydro-1,3-thiazol-2-one)
5-chloro-2,3-dihydro-1,3-thiazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2,3-dihydro-1,3-thiazol-2-one
- 5-chlorothiazol-2(3H)-one
- 2(3H)-Thiazolone, 5-chloro-
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- MDL: MFCD21728873
- Inchi: 1S/C3H2ClNOS/c4-2-1-5-3(6)7-2/h1H,(H,5,6)
- InChI Key: UCPVBSNRCDEVKD-UHFFFAOYSA-N
- SMILES: S1C(Cl)=CNC1=O
5-chloro-2,3-dihydro-1,3-thiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-226287-0.05g |
5-chloro-2,3-dihydro-1,3-thiazol-2-one |
1289062-73-2 | 95% | 0.05g |
$226.0 | 2024-06-20 | |
| Enamine | EN300-226287-0.1g |
5-chloro-2,3-dihydro-1,3-thiazol-2-one |
1289062-73-2 | 95% | 0.1g |
$337.0 | 2024-06-20 | |
| Enamine | EN300-226287-0.25g |
5-chloro-2,3-dihydro-1,3-thiazol-2-one |
1289062-73-2 | 95% | 0.25g |
$481.0 | 2024-06-20 | |
| Enamine | EN300-226287-0.5g |
5-chloro-2,3-dihydro-1,3-thiazol-2-one |
1289062-73-2 | 95% | 0.5g |
$758.0 | 2024-06-20 | |
| Enamine | EN300-226287-1.0g |
5-chloro-2,3-dihydro-1,3-thiazol-2-one |
1289062-73-2 | 95% | 1.0g |
$971.0 | 2024-06-20 | |
| Enamine | EN300-226287-2.5g |
5-chloro-2,3-dihydro-1,3-thiazol-2-one |
1289062-73-2 | 95% | 2.5g |
$1903.0 | 2024-06-20 | |
| Enamine | EN300-226287-5.0g |
5-chloro-2,3-dihydro-1,3-thiazol-2-one |
1289062-73-2 | 95% | 5.0g |
$2816.0 | 2024-06-20 | |
| Enamine | EN300-226287-10.0g |
5-chloro-2,3-dihydro-1,3-thiazol-2-one |
1289062-73-2 | 95% | 10.0g |
$4176.0 | 2024-06-20 | |
| Enamine | EN300-226287-1g |
5-chloro-2,3-dihydro-1,3-thiazol-2-one |
1289062-73-2 | 95% | 1g |
$971.0 | 2023-09-15 | |
| Enamine | EN300-226287-5g |
5-chloro-2,3-dihydro-1,3-thiazol-2-one |
1289062-73-2 | 95% | 5g |
$2816.0 | 2023-09-15 |
5-chloro-2,3-dihydro-1,3-thiazol-2-one Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-chloro-2,3-dihydro-1,3-thiazol-2-one
Introduction to 5-chloro-2,3-dihydro-1,3-thiazol-2-one (CAS No: 1289062-73-2)
5-chloro-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. With the CAS number 1289062-73-2, this compound belongs to the thiazole derivative class, which is well-known for its broad spectrum of pharmacological properties. Thiazole derivatives have been extensively studied for their roles in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of a chlorine substituent at the 5-position and the dihydro functionality at the 2,3-position enhances the compound's reactivity and makes it a valuable scaffold for further chemical modifications.
The structural features of 5-chloro-2,3-dihydro-1,3-thiazol-2-one make it an attractive candidate for drug discovery. The thiazole ring itself is a core structure found in many bioactive molecules, contributing to its stability and interaction with biological targets. The chlorine atom at the 5-position can participate in hydrogen bonding or π-stacking interactions, which are crucial for drug-receptor binding. Additionally, the dihydro moiety introduces flexibility to the molecule, allowing for conformational changes that may optimize binding affinity. These structural attributes have prompted researchers to explore its potential in developing novel therapeutic agents.
In recent years, there has been a surge in research focusing on thiazole derivatives due to their reported efficacy against various diseases. For instance, studies have demonstrated that certain thiazole-based compounds exhibit inhibitory activity against enzymes involved in cancer cell proliferation. Specifically, 5-chloro-2,3-dihydro-1,3-thiazol-2-one has been investigated for its ability to modulate kinases and other signaling proteins that are aberrantly expressed in tumor cells. Preclinical studies have shown promising results in vitro, where this compound demonstrates dose-dependent inhibition of proliferation in several cancer cell lines. These findings have laid the groundwork for further exploration of its clinical potential.
Moreover, the synthesis of 5-chloro-2,3-dihydro-1,3-thiazol-2-one involves well-established organic chemistry protocols, making it accessible for large-scale production. The synthetic route typically involves condensation reactions between appropriate precursors under controlled conditions. This accessibility is crucial for pharmaceutical development, as it allows for rapid screening of analogs and optimization of biological activity. Researchers have leveraged this synthetic versatility to generate a library of derivatives with enhanced properties such as improved solubility or selectivity. Such efforts are essential for translating preclinical findings into viable drug candidates.
The pharmacokinetic profile of 5-chloro-2,3-dihydro-1,3-thiazol-2-one is another critical aspect that has been examined. Studies indicate that this compound exhibits moderate oral bioavailability and favorable distribution characteristics in animal models. These properties are indicative of its potential for therapeutic use if further optimized through structure-activity relationship (SAR) studies. For instance, modifications at the 2-position or exploration of different substituents may enhance metabolic stability or reduce toxicity. Such considerations are integral to developing a safe and effective drug regimen.
Recent advancements in computational chemistry have also contributed to the understanding of 5-chloro-2,3-dihydro-1,3-thiazol-2-one's interactions with biological targets. Molecular docking simulations have been employed to predict binding affinities and identify key residues involved in receptor binding. These computational approaches complement experimental efforts by providing insights into molecular recognition processes at an atomic level. Such integrative strategies are becoming increasingly important in modern drug discovery pipelines.
The role of 5-chloro-2,3-dihydro-1,3-thiazol-2-one extends beyond anticancer applications; it has also shown promise in addressing inflammatory diseases. Thiazole derivatives are known to modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. Preliminary data suggest that this compound may exert anti-inflammatory effects by interfering with pro-inflammatory cytokine production. This dual functionality makes it a compelling candidate for conditions where both cancer prevention and inflammation management are required.
In conclusion,5-chloro-2,3-dihydro-1,3-thiazol-2-one (CAS No: 1289062-73-2) represents a structurally intriguing molecule with significant therapeutic potential. Its diverse applications span multiple disease areas due to its versatile scaffold and functional groups. Ongoing research continues to uncover new mechanisms by which this compound can be harnessed for therapeutic benefit. As our understanding of its pharmacological properties deepens,5-chloro-2,3-dihydro-1,3-thiazol-2-one is poised to play an important role in future drug development efforts within the pharmaceutical industry.
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